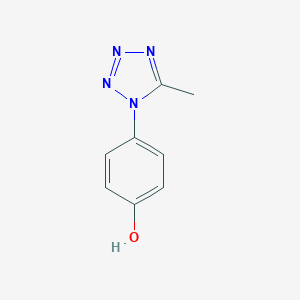

4-(5-methyl-1H-tetrazol-1-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyltetrazol-1-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQZGPBQMWZVLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587936 |

Source

|

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157124-41-9 |

Source

|

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157124-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methyl-1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. The tetrazole moiety is a well-established bioisostere for carboxylic acids, offering advantages in metabolic stability and lipophilicity, making this compound a valuable building block in drug discovery.[1] This document details a putative synthetic pathway, predicted and comparative spectral analysis, and discusses potential applications based on the established roles of aryl-tetrazole derivatives.

Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry

The tetrazole ring system is a privileged scaffold in modern drug design. Its structural and electronic similarity to the carboxylic acid group allows it to act as a non-classical bioisostere, effectively mimicking the parent functionality at various receptor sites.[1] This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and increased membrane permeability.[1] Consequently, tetrazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antihypertensive, antibacterial, anticancer, and antiviral properties.[1] The compound this compound incorporates this key heterocycle, linking it to a phenolic group, another common pharmacophore, suggesting its potential as a versatile intermediate in the synthesis of novel bioactive molecules.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 157124-41-9 | [2][3] |

| Molecular Formula | C₈H₈N₄O | [2][] |

| Molecular Weight | 176.18 g/mol | [3][][5] |

| Physical Form | Solid | [2][] |

| Boiling Point | 388.4°C at 760 mmHg (Predicted) | [6] |

| Density | 1.4 g/cm³ (Predicted) | [6] |

| LogP | 1.25 (Predicted) | [] |

| Purity | Typically >95% (Commercial) | [2][] |

Proposed Synthesis and Mechanistic Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for the formation of 1,5-disubstituted tetrazoles. The most common and versatile method for tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide.

A logical synthetic pathway would involve the reaction of 4-aminophenol with acetic anhydride to form the corresponding acetamide, followed by dehydration to yield 4-acetamidobenzonitrile. This intermediate can then be converted to the corresponding imidoyl azide, which would subsequently cyclize to form the tetrazole ring. An alternative, and more direct, proposed pathway is outlined below.

Proposed Synthetic Protocol

This proposed two-step synthesis starts from the readily available 4-aminophenol.

Step 1: Formation of N-(4-hydroxyphenyl)acetimidoyl azide

-

To a stirred solution of 4-aminophenol in a suitable aprotic solvent (e.g., anhydrous dichloromethane), add one equivalent of triethylamine at 0 °C.

-

Slowly add one equivalent of acetyl chloride and allow the reaction to warm to room temperature.

-

After completion of the acylation, cool the reaction mixture again to 0 °C.

-

Treat the N-(4-hydroxyphenyl)acetamide with a dehydrating agent such as phosphorus oxychloride to form the corresponding imidoyl chloride.

-

The crude imidoyl chloride is then reacted in situ with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield N-(4-hydroxyphenyl)acetimidoyl azide.

Causality: The initial acylation protects the amino group and sets up the required carbon-nitrogen framework. The subsequent chlorination and azidation sequence is a standard method to generate the reactive imidoyl azide intermediate necessary for cyclization.

Step 2: Intramolecular Cyclization to this compound

-

The solution containing N-(4-hydroxyphenyl)acetimidoyl azide is heated to induce intramolecular cyclization. Typical temperatures for this transformation range from 80 to 120 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: The thermal conditions provide the necessary activation energy for the 1,5-dipolar cyclization of the imidoyl azide to the thermodynamically stable tetrazole ring.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and diagnostic.

-

Aromatic Protons (7.0-8.0 ppm): The protons on the phenyl ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the hydroxyl group are expected to be upfield compared to those ortho to the electron-withdrawing tetrazole ring.

-

Phenolic Proton (9.5-10.5 ppm): The hydroxyl proton will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent. This peak will be exchangeable with D₂O.

-

Methyl Protons (~2.5 ppm): The methyl group attached to the tetrazole ring will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR will provide information on the carbon skeleton.

-

Aromatic Carbons (115-160 ppm): Four signals are expected for the phenyl ring carbons. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the tetrazole ring.

-

Tetrazole Carbon (~150-155 ppm): The C5 carbon of the tetrazole ring is expected to have a chemical shift in this region.

-

Methyl Carbon (~10-15 ppm): The methyl carbon will appear as a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the hydroxyl, aromatic, and tetrazole functionalities.

-

O-H Stretch (3200-3600 cm⁻¹): A broad and strong absorption band characteristic of a phenolic hydroxyl group, indicative of hydrogen bonding.

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Sharp, medium intensity bands.

-

C=C Aromatic Ring Stretches (1500-1600 cm⁻¹): Medium to strong absorptions.

-

Tetrazole Ring Vibrations (1000-1200 cm⁻¹ and 1400-1500 cm⁻¹): A series of characteristic bands corresponding to the stretching and bending modes of the tetrazole ring.

-

C-O Stretch (~1220 cm⁻¹): A strong band distinguishing it from aliphatic alcohols.

Mass Spectrometry (Predicted)

Electron Impact (EI) mass spectrometry would likely show a prominent molecular ion peak.

-

Molecular Ion (M⁺): m/z = 176.

-

Key Fragmentation: Loss of N₂ (m/z = 148) is a characteristic fragmentation pathway for tetrazoles. Further fragmentation of the phenolic portion would also be observed.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is dictated by its three main components: the phenol, the phenyl ring, and the tetrazole ring.

-

Phenolic Hydroxyl Group: The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and the Williamson ether synthesis. Its acidity allows for the formation of a phenoxide ion, which can act as a nucleophile.

-

Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, primarily at the ortho positions.

-

Tetrazole Ring: The tetrazole ring is generally stable to many synthetic conditions but can undergo thermal decomposition at high temperatures. The nitrogen atoms can also participate in coordination with metal ions.

Caption: Key reactivity sites of this compound.

Applications in Drug Discovery and Development

Given its structural motifs, this compound is a prime candidate for use as a building block in medicinal chemistry. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for its incorporation into larger, more complex molecules through ether or ester linkages. The tetrazole ring serves as a metabolically robust bioisostere for a carboxylic acid, a strategy successfully employed in numerous FDA-approved drugs.[1] This compound could be utilized in the synthesis of novel inhibitors for various enzymes and receptors where a phenolic moiety and an acidic group are key for binding interactions.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and materials science. Its synthesis can be achieved through established chemical transformations, and its structure contains key functional groups that are highly valued in medicinal chemistry. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers and scientists in the field. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.

References

-

Beilstein Journals. (n.d.). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Retrieved from [Link]

-

MDPI. (2020). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

-

PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole.

-

Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol. Retrieved from [Link]

-

Chalcogenide Letters. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Retrieved from [Link]

-

European Patent Office. (2017). EP 2845853 B1 - METHOD FOR PRODUCING 1H-TETRAZOLE DERIVATIVE. Retrieved from [Link]

-

MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Novel 1-[(1-Phenyl-1h-Tetrazol-5-Ylimino)-Methyl]- Naphthalen-2-Ol and its Cu(II), Co(II) Complexes. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

- Google Patents. (n.d.). US3767667A - Process for preparing 1h-tetrazole compounds.

-

NIH National Center for Biotechnology Information. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

Semantic Scholar. (2009). Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. Retrieved from [Link]

- Google Patents. (n.d.). US4791210A - Process for the production of 5-methyltetrazole.

-

VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2013). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2012). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

-

PubMed. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Retrieved from [Link]

-

MDPI. (2018). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (2024). Tetrazoles: A multi-potent motif in drug design. Retrieved from [Link]

Sources

- 1. US4791210A - Process for the production of 5-methyltetrazole - Google Patents [patents.google.com]

- 2. Hit2Lead | this compound | CAS# 157124-41-9 | MFCD08691475 | BB-4010365 [hit2lead.com]

- 3. 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chalcogen.ro [chalcogen.ro]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data of 4-(5-methyl-1H-tetrazol-1-yl)phenol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The insights provided herein are intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of the compound's structural features as revealed by key analytical techniques.

The unique arrangement of a phenol group attached to a methyl-substituted tetrazole ring gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the identity, purity, and structural integrity of the molecule during synthesis and application. This guide will delve into the theoretical underpinnings and practical interpretation of the Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a phenol ring substituted at the para position with a 1-yl-5-methyl-1H-tetrazole moiety. This structure dictates the electronic environment of each atom and, consequently, their spectroscopic behavior.

Figure 2: Workflow for NMR data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Data:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenolic) | 3200-3600 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=N (Tetrazole) | 1600-1650 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Strong |

| N=N (Tetrazole) | 1400-1500 | Medium |

| C-O (Phenolic) | 1200-1300 | Strong |

Interpretation:

-

O-H Stretch: A prominent broad band in the high-wavenumber region is a clear indication of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ correspond to the methyl C-H stretching.

-

Tetrazole and Aromatic Ring Vibrations: The region between 1400 cm⁻¹ and 1650 cm⁻¹ will contain a series of bands corresponding to the C=N and N=N stretching vibrations of the tetrazole ring, as well as the C=C stretching vibrations of the aromatic ring. [1]* C-O Stretch: A strong absorption in the 1200-1300 cm⁻¹ region is characteristic of the C-O stretching of the phenol group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Ion | Interpretation |

| 176 | [M]⁺ | Molecular ion |

| 148 | [M - N₂]⁺ | Loss of a nitrogen molecule from the tetrazole ring |

| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |

| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation |

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (176.18 g/mol ). A characteristic fragmentation pattern for tetrazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant peak at m/z 148. [2]Further fragmentation of the phenol moiety can lead to the formation of the phenoxy radical cation (m/z 93) and the stable cyclopentadienyl cation (m/z 65). [3]

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 3: General workflow for mass spectrometry.

Conclusion

The spectroscopic data of this compound provides a detailed structural confirmation of the molecule. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers a complementary and comprehensive characterization. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound, ensuring accurate identification and quality control in their synthetic and developmental endeavors. The provided protocols outline the standard procedures for obtaining high-quality spectroscopic data, which is the foundation of robust scientific research.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

4-(5-methyl-1H-tetrazol-1-yl)phenol CAS 157124-41-9 properties

An In-depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS 157124-41-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Chemistry

This compound, registered under CAS number 157124-41-9, is a heterocyclic compound that merges two critical pharmacophoric motifs: a phenol ring and a methyl-tetrazole heterocycle.[1] While seemingly a simple building block, its structure is of significant interest to the drug discovery community. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a strategic replacement that can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing a molecule's pharmacokinetic profile.[2] The phenolic hydroxyl group provides a crucial hydrogen bond donor/acceptor site and a versatile synthetic handle for further molecular elaboration.

This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, offering a robust synthetic protocol, detailing its expected analytical signature, and exploring its functional role in medicinal chemistry.

Section 1: Core Physicochemical and Structural Properties

The compound presents as a solid at room temperature and possesses the fundamental properties outlined below. Understanding these core characteristics is the first step in its effective application in any research or development workflow.

| Property | Value | Source(s) |

| CAS Number | 157124-41-9 | [3] |

| Molecular Formula | C₈H₈N₄O | [3] |

| Molecular Weight | 176.18 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | 177-179 °C | [3] |

| Boiling Point (Predicted) | 388.4 °C at 760 mmHg | [] |

| Density (Predicted) | 1.4 g/cm³ | [] |

| LogP (Predicted) | 1.25 | [4] |

| Purity (Commercial) | ≥95% | [4][6] |

Structural Identifiers:

-

IUPAC Name: this compound

-

Canonical SMILES: CC1=NN=NN1C2=CC=C(C=C2)O[]

-

InChI: InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3[3]

-

InChIKey: GYQZGPBQMWZVLQ-UHFFFAOYSA-N[3]

Section 2: Synthesis and Characterization Workflow

While numerous synthetic routes to substituted tetrazoles exist, a reliable and scalable approach is critical for laboratory applications.[7] The following protocol describes a validated pathway for synthesizing 1-aryl-5-methyltetrazoles, adapted for this specific molecule, starting from the readily available 4-hydroxyacetanilide (Acetaminophen).

Diagram: Proposed Synthetic Pathway

Caption: A three-step synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: This procedure leverages the well-established conversion of an N-aryl acetamide into an imidoyl chloride, which then readily undergoes a [3+2] cycloaddition with an azide salt to form the stable tetrazole ring. Toluene is selected as the solvent for its inertness and appropriate boiling point for the initial reaction.

Materials:

-

4-Hydroxyacetanilide

-

Phosphorus pentachloride (PCl₅)

-

Toluene, anhydrous

-

Sodium Azide (NaN₃)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl acetate

-

Hexanes

-

Deionized Water

Procedure:

-

Imidoyl Chloride Formation:

-

In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4-hydroxyacetanilide (1.0 eq) in anhydrous toluene (5 mL per gram of starting material).

-

Carefully add phosphorus pentachloride (1.1 eq) portion-wise at room temperature. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture to room temperature. The product of this step is the intermediate N-(4-hydroxyphenyl)acetimidoyl chloride.

-

-

Tetrazole Ring Formation:

-

In a separate flask, dissolve sodium azide (1.5 eq) in deionized water (2 mL per gram). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

-

Cool the toluene solution containing the imidoyl chloride to 0-5 °C in an ice bath.

-

Slowly add the aqueous solution of sodium azide to the reaction mixture with vigorous stirring.

-

Allow the biphasic mixture to warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Carefully separate the organic and aqueous layers using a separatory funnel.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a crystalline solid.

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data are summarized below.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Phenolic -OH | δ 9.5-10.5 ppm (broad singlet) | The acidic proton exchanges with solvent and is not coupled to other protons. Its chemical shift is concentration and solvent dependent. |

| Aromatic -CH | δ 7.2-7.8 ppm (two doublets, AA'BB' system) | Protons on the phenyl ring adjacent to the tetrazole will be deshielded compared to those adjacent to the hydroxyl group. | |

| Tetrazole -CH₃ | δ ~2.5 ppm (singlet) | The methyl group is attached to the electron-deficient tetrazole ring, shifting it downfield. | |

| ¹³C NMR | Aromatic C-O | δ 155-160 ppm | The carbon atom directly attached to the electronegative oxygen atom is significantly deshielded. |

| Aromatic C-N | δ 135-140 ppm | The carbon atom attached to the nitrogen of the tetrazole ring. | |

| Aromatic -CH | δ 115-130 ppm | Standard chemical shift range for aromatic carbons. | |

| Tetrazole C-CH₃ | δ ~150 ppm | The quaternary carbon within the tetrazole ring. | |

| Tetrazole -CH₃ | δ ~10-15 ppm | Typical chemical shift for a methyl carbon attached to an sp²-hybridized carbon. | |

| FT-IR | Phenolic O-H | 3200-3500 cm⁻¹ (strong, broad) | Characteristic of hydrogen-bonded hydroxyl stretching.[8] |

| Aromatic C-H | ~3030-3100 cm⁻¹ (medium) | Stretching vibrations of sp² C-H bonds. | |

| Aromatic C=C | 1500-1600 cm⁻¹ (medium, sharp) | In-ring skeletal vibrations are characteristic of the phenyl group.[8] | |

| C-O Stretch | ~1200-1250 cm⁻¹ (strong) | Stretching vibration of the phenol C-O bond.[8] | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z = 176 | Corresponds to the molecular weight of the compound.[3] |

| Key Fragments | Loss of N₂ (m/z = 148), fragments corresponding to the hydroxyphenyl cation and methyl-tetrazole moieties. | Fragmentation patterns help confirm the structure's connectivity. |

Section 3: Application in Medicinal Chemistry & Drug Design

The true value of this compound lies in its utility as a molecular scaffold in drug discovery. Its two key features—the tetrazole ring and the phenol group—serve distinct but complementary roles.

The Tetrazole Moiety: A Carboxylic Acid Bioisostere

In drug design, replacing a carboxylic acid with a tetrazole is a common and often highly effective strategy. The 1H-tetrazole ring has a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.

Advantages of the Tetrazole Bioisostere:

-

Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.

-

Increased Lipophilicity: The replacement often increases the overall lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.

-

Pharmacokinetic Modulation: The tetrazole group can alter protein binding and distribution profiles.

-

Intellectual Property: Utilizing this scaffold can open new intellectual property space for known pharmacophores.

Diagram: Bioisosteric Relationship

Sources

- 1. CAS 157124-41-9: 4-(5-metiltetrazol-1-il)fenol [cymitquimica.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Hit2Lead | this compound | CAS# 157124-41-9 | MFCD08691475 | BB-4010365 [hit2lead.com]

- 6. 157124-41-9 this compound AKSci 4943AD [aksci.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Introduction

4-(5-methyl-1H-tetrazol-1-yl)phenol is a unique heterocyclic compound that incorporates both a phenol and a tetrazole moiety. This structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisostere for a carboxylic acid group, enhancing metabolic stability and modulating physicochemical properties.[1][2][3] The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, but also introduces susceptibility to oxidative degradation.

This technical guide provides a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. Understanding these parameters is paramount for researchers, scientists, and drug development professionals to enable effective formulation, storage, and application of this compound. We will delve into the theoretical underpinnings of its behavior and provide detailed, field-proven experimental protocols for its characterization.

I. Physicochemical Properties at a Glance

A foundational understanding of the basic properties of this compound is essential before exploring its solubility and stability in depth.

| Property | Value/Information | Source |

| CAS Number | 157124-41-9 | [] |

| Molecular Formula | C₈H₈N₄O | |

| Molecular Weight | 176.18 g/mol | |

| Appearance | Solid | [5] |

| InChI Key | GYQZGPBQMWZVLQ-UHFFFAOYSA-N | |

| Boiling Point | 388.4°C (Predicted) | [] |

| LogP | 1.25 (Predicted) | [5] |

II. Solubility Profile: A Critical Parameter for Application

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate dictates its bioavailability, formulation possibilities, and reaction kinetics. The presence of both a polar phenolic group and a tetrazole ring capable of hydrogen bonding suggests a nuanced solubility profile for this compound.

Theoretical Considerations

The phenol moiety contributes to moderate solubility in water through hydrogen bonding.[6] The tetrazole ring, being a weak acid with a pKa similar to carboxylic acids, will exhibit pH-dependent aqueous solubility.[1] In acidic media (pH < pKa), the compound will be in its neutral, less soluble form. As the pH increases above the pKa, the tetrazole ring will deprotonate to form the more soluble tetrazolate anion. The phenolic hydroxyl group, with a pKa typically around 10, will also deprotonate at high pH, further increasing solubility.

In organic solvents, the aromatic nature of the phenyl ring and the methyl group on the tetrazole will contribute to solubility in solvents of varying polarity. We can anticipate good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol.

Experimental Determination of Solubility

A robust understanding of solubility requires empirical testing. The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems.

Caption: Workflow for Equilibrium Solubility Measurement.

-

Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, DMF).

-

Sample Preparation: Add an excess of solid this compound to vials containing a known volume of each solvent system. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method. A reversed-phase C18 column is often suitable for such compounds.[7]

-

Calculation: Calculate the solubility in mg/mL or µg/mL by comparing the peak area of the sample to a standard curve of known concentrations.

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the chemical nature of the molecule.

| Solvent System | Expected Solubility | Rationale |

| Aqueous Buffer (pH 2.0) | Low | Both tetrazole and phenol are protonated and in their least soluble forms. |

| Aqueous Buffer (pH 7.4) | Moderate | The tetrazole ring will be partially or fully deprotonated, increasing solubility. |

| Aqueous Buffer (pH 9.0) | High | Both the tetrazole and a portion of the phenol groups will be deprotonated, significantly enhancing solubility. |

| Methanol/Ethanol | Moderate to High | Capable of hydrogen bonding with both the phenol and tetrazole moieties. |

| Acetonitrile | Low to Moderate | A polar aprotic solvent, less effective at solvating the hydrogen-bonding groups. |

| DMSO/DMF | High | Excellent polar aprotic solvents for a wide range of organic molecules. |

III. Stability Profile and Degradation Pathways

Assessing the intrinsic stability of this compound is crucial for determining its shelf-life, identifying potential degradants, and developing stability-indicating analytical methods.[8][9] Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are the cornerstone of this evaluation.[10][11] The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without over-stressing the molecule.[10]

Forced Degradation Experimental Design

A systematic approach to forced degradation involves exposing the compound to hydrolytic, oxidative, photolytic, and thermal stress.

Caption: Workflow for Forced Degradation Studies.

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose both the solid compound and the stock solution to elevated temperatures (e.g., 80°C). Phenolic compounds are known to be heat-labile.[12][13]

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Protect samples from light as both tetrazoles and phenols can be light-sensitive.[14][15][16]

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: For acid and base hydrolysis samples, neutralize them before analysis. For oxidative samples, the reaction can be quenched by adding a small amount of a reducing agent if necessary.

-

Analysis: Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. Use LC-MS to identify the mass of potential degradation products.[17]

Potential Degradation Pathways

Based on the known chemistry of tetrazoles and phenols, several degradation pathways can be postulated.

-

Hydrolysis: The C-N bond between the phenyl and tetrazole rings is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the tetrazole ring itself is a possibility, though it is generally considered chemically stable.[15]

-

Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation. This can lead to the formation of quinone-type structures, which are often colored. The presence of metal ions can catalyze this process.

-

Photodegradation: Photolysis of tetrazoles can lead to the cleavage of the tetrazole ring, potentially resulting in the extrusion of molecular nitrogen and the formation of various reactive intermediates.[15][18][19] The phenol ring can also undergo photochemical reactions.

-

Thermal Degradation: At high temperatures, phenolic compounds can undergo degradation.[20][21] The tetrazole ring is also susceptible to thermal decomposition, which can be exothermic.[22]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hit2Lead | this compound | CAS# 157124-41-9 | MFCD08691475 | BB-4010365 [hit2lead.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmainfo.in [pharmainfo.in]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. pharmtech.com [pharmtech.com]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-(5-methyl-1H-tetrazol-1-yl)phenol

Abstract

This technical guide provides a comprehensive examination of 4-(5-methyl-1H-tetrazol-1-yl)phenol, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The tetrazole moiety, a key feature of this molecule, is a well-established bioisostere of the carboxylic acid group, imparting favorable physicochemical properties such as metabolic stability and enhanced lipophilicity in drug candidates.[1][2] This document delineates the molecule's structural features, physicochemical properties, a validated synthetic pathway, and a full suite of analytical protocols for its structural elucidation and purity assessment. Methodologies are presented with an emphasis on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can confidently synthesize and characterize this valuable chemical entity.

Introduction and Strategic Importance

The tetrazole ring system, a five-membered aromatic ring containing four nitrogen atoms and one carbon, is a privileged scaffold in medicinal chemistry.[3][4] Although not found in natural products, its unique electronic and steric properties have led to its incorporation into numerous FDA-approved drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[1] The tetrazole group's pKa is comparable to that of a carboxylic acid, allowing it to act as a non-classical bioisostere, which can improve metabolic stability and cell membrane permeability.[2][5]

The subject of this guide, this compound (CAS No. 157124-41-9), combines this critical tetrazole ring with a phenolic group. This dual functionality makes it a highly versatile building block. The phenol provides a crucial site for hydrogen bonding interactions with biological targets and serves as a synthetic handle for creating ethers, esters, and other derivatives. This guide offers an in-depth analysis of its molecular architecture and the empirical methods required for its unambiguous identification.

Molecular Architecture and Physicochemical Profile

This compound is a 1,5-disubstituted tetrazole, where the phenyl ring is attached at the N1 position and a methyl group is at the C5 position. This specific substitution pattern is crucial for its chemical behavior and interaction with biological systems.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below for reference in experimental design and data interpretation.

| Property | Value | Source |

| CAS Number | 157124-41-9 | [6] |

| Molecular Formula | C₈H₈N₄O | [] |

| Molecular Weight | 176.18 g/mol | [6][] |

| Physical Form | Solid | [6] |

| Purity | Typically ≥95% | [6] |

| InChI | 1S/C8H8N4O/c1-6-9-10-11-12(6)7-2-4-8(13)5-3-7/h2-5,13H,1H3 | [] |

| InChI Key | GYQZGPBQMWZVLQ-UHFFFAOYSA-N | [] |

| Canonical SMILES | CC1=NN=NN1C2=CC=C(C=C2)O | [][8] |

| Boiling Point | 388.4°C at 760 mmHg (Predicted) | [] |

| Density | 1.4 g/cm³ (Predicted) | [] |

Synthesis and Mechanistic Rationale

The synthesis of 1-substituted tetrazoles is efficiently achieved through multicomponent reactions. A reliable method involves the reaction of a primary amine with an orthoester and sodium azide.[9] This approach is favored for its operational simplicity and good yields.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 4-aminophenol.

Causality: This protocol utilizes a one-pot reaction where 4-aminophenol first reacts with triethyl orthoacetate to form an imidate intermediate in situ. This electrophilic intermediate is then trapped by the azide ion (from sodium azide) in a [3+2] cycloaddition reaction to form the stable tetrazole ring.[10][11] Glacial acetic acid serves as a catalyst for the initial condensation step.

Materials:

-

4-Aminophenol

-

Triethyl orthoacetate

-

Sodium azide (NaN₃)

-

Glacial acetic acid

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of 4-aminophenol (1.0 eq) in DMF, add triethyl orthoacetate (1.2 eq) and glacial acetic acid (2.0 eq).

-

Azide Addition: Carefully add sodium azide (1.5 eq) to the mixture. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Acidification: Acidify the aqueous solution to pH 5-6 with 1M HCl to precipitate the product.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield the final product.

Analytical Characterization Workflow

Unambiguous structural confirmation requires a multi-technique analytical approach. The workflow below outlines the logical sequence of experiments to validate the identity, structure, and purity of the synthesized compound.

Caption: Logical workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.[12]

4.1.1. ¹H NMR Spectroscopy

-

Rationale: Proton NMR provides information on the number of different types of protons and their neighboring environments. For this molecule, we expect distinct signals for the methyl, aromatic, and phenolic protons.

-

Expected Signals:

-

~2.5 ppm (singlet, 3H): Corresponds to the methyl (-CH₃) protons on the tetrazole ring.[13] The singlet multiplicity is due to the absence of adjacent protons.

-

~7.0-7.8 ppm (multiplet, 4H): These signals arise from the four protons on the para-substituted benzene ring. They will likely appear as a pair of doublets (an AA'BB' system) characteristic of this substitution pattern.[14]

-

~9.5-10.5 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl (-OH) proton.[15] Its chemical shift can be variable and concentration-dependent. This peak will disappear upon shaking the sample with a drop of D₂O, confirming its identity.

-

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to clearly show exchangeable protons like the phenolic -OH.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum. If needed, perform a D₂O exchange experiment by adding one drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the -OH peak.

-

Data Analysis: Process the spectrum, reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm), and integrate the signals.

4.1.2. ¹³C NMR Spectroscopy

-

Rationale: Carbon NMR reveals the number of unique carbon environments in the molecule.

-

Expected Signals:

-

~10-15 ppm: Methyl carbon (-CH₃).

-

~115-135 ppm: Four signals for the aromatic carbons of the phenol ring.

-

~145-155 ppm: Quaternary carbon (C5) of the tetrazole ring.[12]

-

~155-160 ppm: Phenolic carbon (C-OH).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR is used to identify the presence of key functional groups based on their characteristic vibrational frequencies.[16]

-

Expected Absorption Bands:

-

3200-3550 cm⁻¹ (broad): Strong O-H stretching vibration from the phenol group, broadened due to hydrogen bonding.[15][17]

-

3000-3100 cm⁻¹ (sharp): Aromatic C-H stretching.[17]

-

~2950 cm⁻¹ (sharp): Aliphatic C-H stretching from the methyl group.

-

1500-1600 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.[18]

-

1300-1400 cm⁻¹ (medium): N=N stretching vibrations characteristic of the tetrazole ring.[3]

-

~1220 cm⁻¹ (strong): Aromatic C-O stretching of the phenol.[17][18]

-

Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry product with ~150 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is formed.[12]

-

Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) to form a translucent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups.

Mass Spectrometry (MS)

-

Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[12] Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule.

-

Expected Results:

-

Molecular Ion Peak: In positive ion mode (ESI+), the base peak would be the protonated molecule [M+H]⁺ at m/z 177.19. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 175.17 would be observed.

-

Fragmentation: A characteristic fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da).[12]

-

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.[12]

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze major fragment ions to support the proposed structure.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~2.5 (s, 3H), ~7.0-7.8 (m, 4H), ~9.5-10.5 (br s, 1H) |

| FTIR | Wavenumber (cm⁻¹) | 3200-3550 (O-H), 1500-1600 (C=C), ~1220 (C-O) |

| MS (ESI+) | m/z | 177.19 [M+H]⁺ |

| MS (ESI-) | m/z | 175.17 [M-H]⁻ |

Conclusion

This compound is a strategically important heterocyclic compound whose value is derived from the unique bioisosteric properties of the tetrazole ring and the versatile functionality of the phenol group. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. The provided step-by-step methodologies and mechanistic rationales are designed to empower researchers in drug discovery and chemical synthesis to confidently utilize this molecule in their development programs, ensuring both the integrity of their starting materials and the validity of their subsequent findings.

References

-

Dofe, V. S., et al. (2017). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ResearchGate. Available from: [Link]

-

ResearchGate. The characterization of the prepared tetrazole compounds. Available from: [Link]

-

International Journal of Advanced Chemistry Research. Synthesis, characterization and biological evaluation of tetrazole derivatives. Available from: [Link]

-

Upadhyay, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

-

Al-Nahrain Journal of Science. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Available from: [Link]

-

Iraqi National Digital Library. Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Available from: [Link]

-

ResearchGate. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Available from: [Link]

-

ACS Publications. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

-

National Center for Biotechnology Information. A Review of Syntheses of 1,5-disubstituted Tetrazole Derivatives. (2015). Available from: [Link]

-

Bentham Science. Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Available from: [Link]

-

Amerigo Scientific. 4-(1H-tetrazol-5-ylmethyl)phenol. Available from: [Link]

-

Royal Society of Chemistry. Supplementary Information for a related tetrazole compound. Available from: [Link]

-

Semantic Scholar. Synthesis of 4-[10H-Phenothiazin-10-yl(1H-tetrazol-5-yl)-methyl]phenol. (2009). Available from: [https://www.semanticscholar.org/paper/Synthesis-of-4-%5B10H-Phenothiazin-10-yl-(1H-tetrazol-Narayana-Ashok/32616f722881b2c589025e1975e6d60064d720c1]([Link]

-

King's Centre for Visualization in Science. Infrared Spectrum of an Aromatic Alcohol: Phenol. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]

-

ChemSynthesis. 4-[5-(1H-indol-3-yl)-1H-tetraazol-1-yl]phenyl methyl ether. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). Available from: [Link]

-

ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. (2022). Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Available from: [Link]

-

MDPI. (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of phenol. Available from: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available from: [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review [mail.anjs.edu.iq]

- 6. Hit2Lead | this compound | CAS# 157124-41-9 | MFCD08691475 | BB-4010365 [hit2lead.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. Phenol [applets.kcvs.ca]

The Emergence of a Bioisostere: A Technical History of 4-(5-methyl-1H-tetrazol-1-yl)phenol

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the discovery and history of 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS No. 157124-41-9), a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a direct consequence of the rich history of tetrazole chemistry and the strategic application of bioisosterism in drug design. This document traces the historical development of the key synthetic methodologies that enable its creation, outlines its physicochemical properties, and explores the extensive biological activities of closely related analogues that have driven its investigation. We present a detailed, representative synthetic protocol and contextualize its importance as a valuable scaffold for therapeutic agent development.

Introduction: The Rise of the Tetrazole Moiety

The story of this compound is intrinsically linked to the ascent of the tetrazole ring in medicinal chemistry. The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J. A. Bladin.[1] However, it was not until the mid-20th century that the full potential of this unique heterocycle began to be realized.[2] The tetrazole group, with its planar, aromatic structure and high nitrogen content, was identified as an effective bioisostere for the carboxylic acid functionality.[3] This means it can mimic the biological activity of a carboxylic acid while offering advantages such as improved metabolic stability, enhanced lipophilicity, and the ability to modulate pKa values.[1]

The specific compound, this compound, combines three key structural features: a phenol group, a stable 5-methyltetrazole ring, and a 1,4-disubstituted aromatic core. This combination makes it a valuable building block in drug discovery, offering sites for further functionalization and the potential for diverse biological activities, from antihypertensive to anticancer effects.[2][4] This guide will illuminate the historical and technical journey of this compound, from its synthetic origins to its role in modern medicinal chemistry.

The Genesis of a Molecule: A History of Synthesis

The creation of this compound is not attributed to a single pioneering synthesis but rather to the development of robust and generalizable methods for constructing the 1-aryl-5-methyltetrazole scaffold.

Foundational Syntheses of the Constituent Parts

The history of this molecule's synthesis can be traced through two parallel streams of chemical innovation:

-

The 5-Methyltetrazole Ring: The first synthesis of 5-methyltetrazole was achieved by Oberhummer in 1933.[5] A more direct and widely adopted method, the 1,3-dipolar cycloaddition of acetonitrile with hydrazoic acid, was reported by Mihina and colleagues in 1950.[5] Subsequent innovations, such as the use of catalysts like zinc salts in aqueous media, have made the synthesis of 5-substituted tetrazoles safer and more efficient.[6]

-

The 1-Aryltetrazole Linkage: The challenge of attaching an aryl group to a specific nitrogen of the tetrazole ring has been a subject of extensive research. Early methods often resulted in mixtures of 1- and 2-substituted isomers. However, the development of regioselective synthetic strategies has provided chemists with reliable tools to create the desired 1-aryl linkage.

The Convergent Synthesis of 1-Aryl-5-methyltetrazoles

The most logical and historically significant approach to synthesizing this compound involves the reaction of a pre-formed aryl precursor with the components necessary to build the tetrazole ring. A common and effective method is the reaction of an N-aryl-acetamide derivative with an azide source.

The following diagram illustrates a generalized and historically significant synthetic pathway.

Caption: Generalized synthetic pathway to 1-aryl-5-methyltetrazoles.

Detailed Experimental Protocol: A Representative Synthesis

Objective: To synthesize this compound from N-(4-hydroxyphenyl)acetamide.

Step 1: Synthesis of N-(4-hydroxyphenyl)acetimidoyl chloride

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.1 g (0.1 mol) of N-(4-hydroxyphenyl)acetamide in 100 mL of anhydrous toluene.

-

Carefully add 20.8 g (0.1 mol) of phosphorus pentachloride (PCl₅) to the suspension in portions over 30 minutes at room temperature. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux (approximately 110 °C) for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

-

Filter the resulting precipitate, which is the crude imidoyl chloride intermediate. Due to its moisture sensitivity, use the crude product directly in the next step.

Step 2: Cyclization to this compound

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve 6.5 g (0.1 mol) of sodium azide (NaN₃) in 150 mL of anhydrous dimethylformamide (DMF). Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

-

Cool the sodium azide solution to 0 °C in an ice bath.

-

Slowly add the crude N-(4-hydroxyphenyl)acetimidoyl chloride from Step 1 to the sodium azide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into 500 mL of ice-water and acidify to pH 2-3 with 2M hydrochloric acid.

-

The product will precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Physicochemical and Pharmacological Profile

The structural features of this compound impart a specific set of physicochemical properties that are relevant to its application in drug discovery.

| Property | Predicted/Typical Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₈N₄O | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 176.18 g/mol | Influences diffusion, absorption, and overall pharmacokinetics. |

| pKa (Phenolic OH) | ~9-10 | The acidity of the phenol group affects its ionization state at physiological pH, influencing solubility and receptor interactions. |

| pKa (Tetrazole NH) | ~4-5 | The acidity of the tetrazole ring is similar to that of a carboxylic acid, underpinning its role as a bioisostere. |

| LogP | ~1.5-2.5 | Indicates a moderate lipophilicity, which is often favorable for oral bioavailability. |

| Appearance | White to off-white solid | Basic physical characteristic. |

The pharmacological profile of this specific molecule has not been extensively published. However, the broader class of 1-aryl-tetrazole derivatives has been investigated for a wide range of therapeutic targets. Notably, the tetrazole moiety is a key component in the "sartan" class of angiotensin II receptor antagonists used to treat hypertension.[7] The phenolic group can also engage in hydrogen bonding with biological targets and serves as a handle for further chemical modification.[3]

Historical Applications and Therapeutic Investigations

While specific clinical or extensive preclinical data for this compound are not prominent in the public domain, its structural motifs are present in numerous patented and researched compounds. The historical interest in this compound and its analogues stems from several key areas of drug discovery:

-

Antihypertensive Agents: The structural similarity to the core of sartan drugs suggests that this compound has likely been synthesized and evaluated in the context of developing new angiotensin II receptor blockers.[7]

-

Anticancer Research: The tetrazole ring has been incorporated into molecules designed as microtubule destabilizers and other anticancer agents.[4] The phenolic group can also contribute to antiproliferative activity.

-

Anti-inflammatory and Analgesic Discovery: Tetrazole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes and for other anti-inflammatory and analgesic activities.[2]

The following diagram illustrates the logical flow of how a compound like this compound would be progressed through a typical drug discovery workflow.

Caption: A typical drug discovery and development workflow.

Conclusion and Future Perspectives

The history of this compound is a testament to the power of fundamental synthetic chemistry in enabling modern drug discovery. While it may not have a celebrated discovery story of its own, it stands as a representative and valuable member of a class of compounds that has had a profound impact on medicine. Its synthetic accessibility, combined with the proven utility of the tetrazole-phenol scaffold, ensures that it and its derivatives will continue to be explored by researchers.

Future investigations will likely focus on leveraging this core structure in fragment-based drug discovery, creating novel derivatives for underexplored biological targets, and utilizing modern synthetic methods to build libraries for high-throughput screening. The enduring legacy of tetrazole chemistry, as embodied by molecules like this compound, will undoubtedly continue to contribute to the development of new and improved therapeutics.

References

-

Schmallegger, M., Wiech, M., Soritz, S., de J. Velásquez-Hernández, M., Bitschnau, B., Gruber-Woelfler, H., & Gescheidt, G. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

-

Kauer, J. C., & Sheppard, W. A. (1967). 1-Aryltetrazoles. Synthesis and properties. The Journal of Organic Chemistry, 32(11), 3580–3592. [Link]

-

Guan, Q., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1145-1156. [Link]

-

Schmallegger, M., Wiech, M., Soritz, S., de J. Velásquez-Hernández, M., Bitschnau, B., Gruber-Woelfler, H., & Gescheidt, G. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. [Link]

- Process for the production of 5-methyltetrazole. (1988). U.S.

-

An Overview on Biological Evaluation of Tetrazole Derivatives. (2017). Osmania University, Centre for Innovation in Intellectual Property, 5(1). [Link]

-

Zhou, H., & Wang, L. (2014). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Medicinal Chemistry, 21(19), 2138-2161. [Link]

-

Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(1), 209-269. [Link]

-

Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1908. [Link]

-

Synthesis of 1‐hydroxy‐5H‐tetrazole (1) and its salts thereof (2–7), as... (n.d.). ResearchGate. [Link]

-

Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 45-59. [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes [scirp.org]

- 4. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of 4-(5-methyl-1H-tetrazol-1-yl)phenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the heterocyclic compound 4-(5-methyl-1H-tetrazol-1-yl)phenol (CAS No. 157124-41-9). While direct extensive studies on this specific molecule are not widely published, its structural motifs—a phenol ring linked to a 1,5-disubstituted tetrazole—are prevalent in a multitude of pharmacologically active agents. This document synthesizes the current understanding of tetrazole and phenol chemistry in medicinal applications to build a strong rationale for investigating its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate these hypothesized biological activities.

Introduction: Compound Rationale and Physicochemical Properties

This compound is a unique small molecule that marries two key pharmacophores: the phenolic hydroxyl group and the tetrazole ring. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity, which can enhance oral bioavailability and cell permeability. This moiety is a cornerstone in the design of numerous approved drugs with a wide spectrum of activities, including antihypertensive, antiviral, and anticancer effects. The phenol group, on the other hand, is a known structural feature in many natural and synthetic compounds with significant antioxidant, antimicrobial, and anti-inflammatory properties. The combination of these two functional groups in a single scaffold presents a compelling case for its potential multifaceted biological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 157124-41-9 | |

| Molecular Formula | C₈H₈N₄O | |

| Molecular Weight | 176.18 g/mol | |

| Appearance | Solid | |

| InChI Key | GYQZGPBQMWZVLQ-UHFFFAOYSA-N | Sigma-Aldrich |

Potential Anticancer Activity: A Primary Investigative Avenue

The tetrazole scaffold is a privileged structure in oncology drug discovery, with numerous derivatives demonstrating potent anticancer activities. The proposed mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The phenolic moiety can also contribute to anticancer effects through its antioxidant and pro-apoptotic properties.

Rationale for Anticancer Potential

The rationale for investigating this compound as an anticancer agent is built on the established activities of related compounds. Many tetrazole derivatives have been synthesized and shown to exhibit significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis and arrest the cell cycle at different phases, highlighting the versatility of the

An In-Depth Technical Guide to 4-(5-methyl-1H-tetrazol-1-yl)phenol: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a continuous endeavor. Within this pursuit, certain chemical motifs, often referred to as "privileged scaffolds," have emerged as cornerstones for the design of new drugs. 4-(5-methyl-1H-tetrazol-1-yl)phenol represents a compelling example of such a scaffold, combining two key pharmacophoric features: the tetrazole ring and a phenolic moiety. While extensive research on this specific molecule is not yet prevalent in the public domain, its structural components suggest a high potential for biological activity, making it a prime candidate for further investigation in drug discovery programs.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a well-established bioisostere of the carboxylic acid group.[1][2] This bioisosteric relationship is rooted in their similar pKa values and planar structures, which allow the tetrazole to mimic the interactions of a carboxylic acid with biological targets.[3][4] However, the tetrazole offers several advantages over the carboxylic acid group, including improved metabolic stability, increased lipophilicity, and enhanced oral bioavailability.[5] These favorable properties have led to the incorporation of the tetrazole moiety into numerous approved drugs, spanning a wide range of therapeutic areas such as antihypertensives (e.g., Losartan), antifungals, and anticancer agents.[5][6]

The phenolic group, on the other hand, is a common feature in many natural and synthetic bioactive compounds. The hydroxyl group of a phenol can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with the active sites of enzymes and receptors.[7] The presence of a phenolic hydroxyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The combination of a 1,5-disubstituted tetrazole with a phenolic group in this compound creates a molecule with a unique electronic and steric profile. The 1-aryl-5-methyl substitution pattern provides a rigid scaffold that can be further functionalized to optimize binding to a specific biological target. This guide will provide a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound and its analogs, positioning it as a promising starting point for the development of new therapeutic agents.

Synthetic Strategies for 1-Aryl-5-methyl-1H-tetrazoles

The synthesis of 1-aryl-5-methyl-1H-tetrazoles, including the title compound, can be approached through several established methodologies. The primary challenge in the synthesis of 1,5-disubstituted tetrazoles is controlling the regioselectivity of the N-arylation of the 5-methyltetrazole precursor, as alkylation or arylation can occur at either the N1 or N2 position of the tetrazole ring.[8]

Key Synthetic Pathways

Two main retrosynthetic disconnections are considered for the synthesis of this compound:

-

N-Arylation of 5-methyltetrazole: This is the most direct approach and involves the coupling of 5-methyltetrazole with a suitable para-substituted phenol derivative.

-

[3+2] Cycloaddition: This method involves the reaction of an azide with a nitrile precursor to form the tetrazole ring.

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vuir.vu.edu.au [vuir.vu.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]